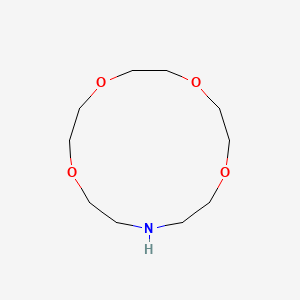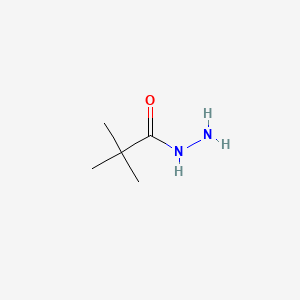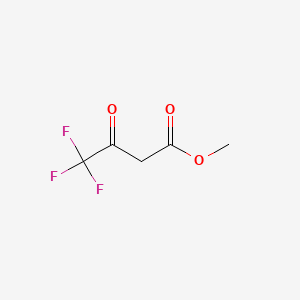
Methyl 2,3,4,5-tetrafluorobenzoate
概述
描述
Methyl 2,3,4,5-tetrafluorobenzoate is an organic compound with the molecular formula C8H4F4O2. It is a derivative of benzoic acid, where four hydrogen atoms on the benzene ring are replaced by fluorine atoms, and the carboxyl group is esterified with a methyl group. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
Methyl 2,3,4,5-tetrafluorobenzoate can be synthesized through several methods. One common approach involves the esterification of 2,3,4,5-tetrafluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of advanced fluorination techniques. For instance, fluorination reactions can be carried out using ionic liquids, fluoride sources, and solid base catalysts at temperatures ranging from 20°C to 150°C for 1 to 15 hours . These methods ensure high yields and purity of the final product.
化学反应分析
Types of Reactions
Methyl 2,3,4,5-tetrafluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or thiols in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions.
Major Products
Nucleophilic Substitution: Substituted fluorobenzoates.
Reduction: 2,3,4,5-tetrafluorobenzyl alcohol.
Hydrolysis: 2,3,4,5-tetrafluorobenzoic acid.
科学研究应用
Methyl 2,3,4,5-tetrafluorobenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Employed in the study of enzyme-substrate interactions due to its unique electronic properties.
Medicine: Investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with enhanced thermal and chemical stability
作用机制
The mechanism of action of methyl 2,3,4,5-tetrafluorobenzoate is largely dependent on its chemical structure. The presence of fluorine atoms significantly alters the electronic distribution within the molecule, enhancing its reactivity and stability. In biological systems, it can interact with enzymes and receptors, potentially inhibiting or modifying their activity. The exact molecular targets and pathways involved vary depending on the specific application and context .
相似化合物的比较
Methyl 2,3,4,5-tetrafluorobenzoate can be compared with other fluorinated benzoates, such as:
- Methyl 2,3,4,6-tetrafluorobenzoate
- Methyl 2,3,5,6-tetrafluorobenzoate
- Methyl pentafluorobenzoate
Uniqueness
The unique arrangement of fluorine atoms in this compound imparts distinct electronic properties, making it more reactive in certain chemical reactions compared to its analogs. This compound’s specific substitution pattern also influences its physical properties, such as melting point and solubility, which can be advantageous in various applications .
属性
IUPAC Name |
methyl 2,3,4,5-tetrafluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O2/c1-14-8(13)3-2-4(9)6(11)7(12)5(3)10/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAEQYZYOSFAUAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344996 | |
| Record name | Methyl 2,3,4,5-tetrafluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5292-42-2 | |
| Record name | Methyl 2,3,4,5-tetrafluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of methyl 2,3,4,5-tetrafluorobenzoate in the synthesis of 4-chloro-2,3,5-trifluorobenzoic acid?
A1: this compound serves as the starting material in a multi-step synthesis of 4-chloro-2,3,5-trifluorobenzoic acid. [] This suggests that the molecule's structure allows for specific chemical transformations, making it a valuable precursor in organic synthesis. The presence of the methyl ester group and the four fluorine atoms provides opportunities for selective chemical reactions to introduce the desired chlorine atom and modify the carboxylic acid functionality.
Q2: What analytical techniques were employed to characterize the synthesized 4-chloro-2,3,5-trifluorobenzoic acid, and how do they relate back to this compound?
A2: The newly synthesized 4-chloro-2,3,5-trifluorobenzoic acid was characterized using FTIR, NMR, MS, and elemental analysis. [] These techniques help confirm the successful transformation of this compound into the target compound by:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Ethyl [(4-chlorophenyl)sulfonyl]acetate](/img/structure/B1297618.png)


![Methyl thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1297623.png)




